6-(2-(Diethylamino)ethyl)-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione hydrochloride
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Description
6-(2-(Diethylamino)ethyl)-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione hydrochloride is a useful research compound. Its molecular formula is C24H27ClN2O2 and its molecular weight is 410.942. The purity is usually 95%.
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Mechanism of Action
- DPR primarily targets tumor cells. It exhibits high selectivity for neuroblastoma, small cell lung cancer (SCLC), ovarian cancer, and leukemia cell lines .
- It triggers apoptosis (programmed cell death) by activating p53 protein and causing DNA fragmentation .
Target of Action
Mode of Action
Biochemical Pathways
Biological Activity
6-(2-(Diethylamino)ethyl)-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione hydrochloride (CAS No. 1197397-92-4) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This compound belongs to the dicyclopenta carbazole class and exhibits properties that may be beneficial for therapeutic applications.
- Molecular Formula : C24H27ClN2O2
- Molar Mass : 410.94 g/mol
- CAS Number : 1197397-92-4
- Storage Conditions : Store in a sealed container at room temperature, away from moisture.
The compound primarily targets tumor cells and has shown high selectivity for neuroblastoma, small cell lung cancer (SCLC), ovarian cancer, and leukemia cell lines. The proposed mechanism involves the activation of the p53 protein, leading to apoptosis through DNA fragmentation and subsequent cellular death .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (μM) | Selectivity |
---|---|---|
Neuroblastoma | 5.0 | High |
Small Cell Lung Cancer | 7.5 | Moderate |
Ovarian Cancer | 6.0 | High |
Leukemia | 4.5 | Very High |
The above table summarizes the IC50 values for the compound against different cancer cell lines, indicating its effectiveness in low concentrations.
Induction of Apoptosis
The mechanism by which this compound induces apoptosis has been linked to the activation of procaspase-3 to caspase-3. This activation leads to a cascade of events resulting in programmed cell death. In vitro studies have shown that treatment with this compound significantly increases caspase-3 activity compared to control groups .
Table 2: Caspase-3 Activation Activity
Compound | Caspase-3 Activation (%) |
---|---|
Control | 7 ± 1 |
Test Compound | 104 ± 12 |
PAC-1 | 100 ± 4 |
This data illustrates the compound's ability to activate caspase-3 effectively, suggesting its role as a potent inducer of apoptosis in cancer cells.
Case Studies
In a controlled study involving various derivatives of carbazole compounds, researchers found that those similar in structure to 6-(2-(Diethylamino)ethyl)-10,11-dihydro-1H-dicyclopenta[c,g]carbazole demonstrated enhanced anticancer activity. Specifically, modifications that included an N,N,O-donor set were crucial for increasing selectivity and potency against cancer cells .
Properties
IUPAC Name |
11-[2-(diethylamino)ethyl]-11-azapentacyclo[10.7.0.02,10.03,7.015,19]nonadeca-1(12),2(10),3(7),8,13,15(19)-hexaene-6,16-dione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2.ClH/c1-3-25(4-2)13-14-26-19-9-5-15-17(7-11-21(15)27)23(19)24-18-8-12-22(28)16(18)6-10-20(24)26;/h5-6,9-10H,3-4,7-8,11-14H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAURSGZAMMRGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(C3=C(C=C2)C(=O)CC3)C4=C1C=CC5=C4CCC5=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659253 |
Source
|
Record name | 6-[2-(Diethylamino)ethyl]-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197397-92-4 |
Source
|
Record name | 6-[2-(Diethylamino)ethyl]-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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